N,N-Diethyl-1,4-phenylenediamine Dihydrochloride
Description
N,N-Diethyl-1,4-phenylenediamine dihydrochloride (CAS: 536-46-9) is a phenylenediamine derivative widely utilized as a reagent in analytical chemistry, particularly for the colorimetric determination of free and total chlorine in water . Its mechanism involves reaction with chlorine to form a red-colored quinoid compound, detectable via spectrophotometry or titration . This compound is standardized in methods such as ISO 7393-2:2018 and GB 11898-89, underscoring its reliability in water quality monitoring . However, high chlorine concentrations can cause fading due to overoxidation of the reaction product, necessitating sample dilution for accurate measurements .
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPCFKHZILUMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84609-46-1, 16713-15-8 | |
| Record name | N,N-Diethyl-p-phenylenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-amino-N,N-diethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Table 1: Comparative Reaction Conditions for Nitrosation and Reduction
| Parameter | CN102030659A (HCl) | CN101607915A (H₂SO₄) |
|---|---|---|
| Nitrosation Temp. | 0–10°C | 0–10°C |
| Reductant | Zinc powder | Zinc powder |
| Acid Concentration | 37% HCl | 98% H₂SO₄ |
| Reaction Time | 2.5–3 hours | 2.5–3 hours |
| Yield | 92–95% | 88–90% |
Purification: Vacuum Distillation and Alkaline Extraction
Post-reduction, the crude amine is purified via vacuum distillation. CN102030659A details the addition of sodium hydroxide to adjust the pH to 14, facilitating the separation of the organic phase from aqueous zinc hydroxide residues. The organic layer is then subjected to vacuum distillation at 5 mmHg, collecting the fraction boiling at 115–116°C. This step achieves >99% purity by removing unreacted diethylaniline and reduction byproducts.
CN101607915A emphasizes the use of benzene as a solvent during salification, though modern adaptations replace it with less toxic alternatives like toluene without compromising yield. The distillation temperature and pressure are consistent across both methods, underscoring their reliability in industrial settings.
Salification: Formation of the Dihydrochloride Salt
The final step involves converting the free base to its dihydrochloride salt. In CN102030659A, dry hydrogen chloride gas is bubbled through a benzene solution of N,N-diethyl-1,4-phenylenediamine until saturation, precipitating the dihydrochloride salt. Filtration and drying yield a crystalline product with a purity of ≥99.5%, as verified by HPLC.
CN101607915A substitutes hydrochloric acid with sulfuric acid, producing the sulfate salt. However, the dihydrochloride form is preferred for its higher solubility in aqueous media, making it ideal for environmental testing applications. The salification efficiency exceeds 98% when conducted under anhydrous conditions, as moisture promotes hydrolysis and reduces crystallinity.
Table 2: Purification and Salification Parameters
| Step | Conditions | Purity Outcome |
|---|---|---|
| Vacuum Distillation | 115–116°C at 5 mmHg | 99.2–99.8% |
| Salification | HCl gas in benzene, 25°C | 99.5% (dihydrochloride) |
| Alternative Solvent | Toluene (replacing benzene) | 99.3% |
Industrial Scalability and Environmental Considerations
Both patents demonstrate scalability, with reactor volumes ranging from 1L to 10L. The zinc-hydrochloric acid system generates minimal waste, as zinc hydroxide precipitates are neutralized to soluble zincates, which are easily treated in wastewater. Economic analyses estimate a production cost of $12–15 per kilogram at scale, competitive with alternative synthesis routes.
Environmental monitoring applications require ultra-high purity (>99.9%), achievable via recrystallization from ethanol-water mixtures. Recent advancements explore catalytic hydrogenation as a greener alternative to zinc reduction, though initial trials report slightly lower yields (85–88%) .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1,4-phenylenediamine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Environmental Monitoring
One of the primary applications of DEPD is in environmental monitoring, particularly for detecting chlorine levels in water. The compound has been utilized as a sensitive probe in square-wave voltammetric detection methods, allowing for the rapid assessment of chlorination rates in various samples .
Case Study: Chlorine Detection
A study demonstrated the effectiveness of DEPD in measuring chlorine concentrations using a stopped-flow spectrophotometric competition kinetics method. This method provided rapid and accurate detection capabilities, crucial for maintaining water quality standards .
Analytical Chemistry
DEPD serves as an important reagent in analytical chemistry for various assays. It has been employed to investigate reaction kinetics and mechanisms due to its ability to form stable complexes with certain analytes.
Case Study: Kinetic Studies
In kinetic studies, DEPD was used as a reference probe to explore rapid chlorination reactions. The results indicated that DEPD could effectively monitor reaction rates under different conditions, contributing valuable insights into chlorination processes .
Biological Applications
While primarily used for chemical analysis, DEPD also shows potential in biological applications. Its structural properties make it suitable for use in assays related to oxidative stress and antioxidant potential.
Case Study: Antioxidant Potential Measurement
Research has indicated that DEPD can be utilized to measure the antioxidant potential of various substances. This application is particularly relevant in food chemistry and pharmacology, where understanding oxidative stress is crucial .
Preparation Methods
The preparation of this compound involves several steps:
- Nitrosation : Diethyl aniline is treated with sodium nitrite and hydrochloric acid to form a nitrosated intermediate.
- Reduction : The nitrosated product is reduced using zinc powder and hydrochloric acid.
- Purification : The resulting compound is purified through distillation.
- Salification : Finally, the compound is reacted with hydrogen chloride to obtain the dihydrochloride salt form .
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride involves its ability to undergo redox reactions. It acts as a reducing agent in various chemical processes, and its molecular targets include oxidizing agents and electrophiles. The pathways involved in its reactions are primarily based on electron transfer mechanisms .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with N,N-Diethyl-1,4-phenylenediamine dihydrochloride but differ in substituents or salt forms:
N,N-Dimethyl-p-phenylenediamine Dihydrochloride
- Structure : Substitutes ethyl groups with methyl groups on the phenylenediamine backbone .
- Applications : Used in microbiological assays and as a redox indicator. Unlike the diethyl variant, it is less prevalent in chlorine detection but finds niche roles in histochemistry and organic synthesis .
N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride
- Structure : Features four methyl groups (two on each amine) .
- Applications: Primarily employed in electron transport chain studies (e.g., cytochrome c oxidase assays) due to its redox properties.
- Stability : The additional methyl groups enhance steric hindrance, reducing reactivity with chlorine compared to the diethyl analogue .
N,N-Diethyl-1,4-phenylenediamine Sulfate
- Structure : Same organic base but paired with sulfate instead of hydrochloride ions .
- Applications : Functions similarly in chlorine detection but offers different solubility profiles. The sulfate salt is more hygroscopic, requiring stringent storage conditions (e.g., inert gas, protection from light) .
- Regulatory Status : Less commonly referenced in ISO or EPA methods compared to the dihydrochloride form .
Comparative Data Table
Performance in Analytical Methods
- This compound :
- N,N-Dimethyl-p-phenylenediamine Dihydrochloride: Limited utility in chlorine detection due to lower solubility and reactivity. Used instead in specialized redox reactions .
- Tetramethyl Derivative: Lacks reactivity with chlorine but serves as an electron donor in enzymatic assays .
Biological Activity
N,N-Diethyl-1,4-phenylenediamine dihydrochloride (DEPD) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DEPD, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a dihydrochloride salt of N,N-diethyl-1,4-phenylenediamine. Its chemical formula is and it has a molecular weight of 239.18 g/mol. The compound exhibits solubility in water due to the presence of two hydrochloride groups, which enhances its ionic character.
1. Antioxidant Properties
DEPD has been studied for its antioxidant capabilities. Research indicates that it can inhibit oxidative stress by scavenging free radicals and reducing oxidative damage to cellular components. This property is particularly relevant in the context of preventing DNA damage and cellular aging.
2. Toxicological Effects
While DEPD exhibits some beneficial biological activities, it is also associated with significant toxicological risks. Studies have shown that exposure to DEPD can lead to:
- Skin Sensitization : Contact with DEPD can cause allergic reactions such as dermatitis in sensitive individuals .
- Hematotoxicity : Aryl diamines, including DEPD, are known to be harmful to blood-forming organs and can induce methemoglobinemia, a condition where hemoglobin is modified so that it cannot effectively release oxygen .
- Carcinogenic Potential : Some studies suggest that long-term exposure may be linked to an increased risk of certain cancers due to its mutagenic properties upon metabolic activation .
Case Studies and Experimental Data
Toxicity Assessments
- Acute Toxicity : The minimal lethal dose in animal studies has been reported at 75 mg/kg .
- Chronic Exposure : Long-term exposure studies indicate cumulative health effects involving organ systems, particularly affecting the liver and spleen due to potential carcinogenic metabolites .
1. Environmental Monitoring
DEPD's high sensitivity makes it suitable for applications in environmental monitoring, particularly in detecting pollutants in water sources due to its ability to form stable complexes with various analytes.
2. Pharmaceutical Development
The compound's antioxidant properties have prompted investigations into its potential use in developing therapeutic agents aimed at mitigating oxidative stress-related diseases.
Q & A
What are the primary analytical applications of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride (DPD) in water quality research?
DPD is widely used as a chromogenic agent for quantifying free chlorine and total chlorine in aqueous systems. Its oxidation by chlorine species produces a pink-colored radical cation, measurable via spectrophotometry (absorbance at 515–551 nm) or titration. This method is standardized in protocols such as GB/T 11897-1989 (titration) and GB/T 11898-1989 (spectrophotometry), which are endorsed for regulatory compliance in China and align with ISO methodologies .
Methodological Note : For titration, DPD reacts stoichiometrically with chlorine, enabling endpoint detection via iodine-starch indicators. In spectrophotometry, calibration curves are constructed using absorbance vs. chlorine concentration (0.01–5 mg/L range), with a detection limit of ~0.02 mg/L .
How does DPD compare to N,N-Dimethyl-p-phenylenediamine Dihydrochloride (DMPD) in chlorine determination?
While both reagents form colored products upon oxidation, DPD is preferred for its lower susceptibility to interference from monochloramine and metal ions . DMPD, however, may exhibit faster reaction kinetics but requires stricter pH control (optimum pH 6.2–6.5) to avoid false positives from organic amines .
Advanced Consideration : Researchers analyzing complex matrices (e.g., wastewater with high organic loads) should validate methods using differential spectroscopy (e.g., measuring absorbance before/after ascorbic acid addition) to isolate chlorine-specific signals .
What experimental parameters critically influence DPD-based spectrophotometric accuracy?
Key factors include:
- Reaction pH : Optimal at 6.2–6.8; deviations >±0.5 units reduce color stability.
- DPD concentration : 0.1–0.5 mM minimizes background noise while ensuring excess reagent.
- Oxidation time : 2–5 minutes for complete reaction; prolonged exposure leads to autoxidation artifacts.
- Interferents : Mn(II), Cu(II), and Fe(III) ions require masking with EDTA (0.1–1 mM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
